2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-6-8-22(9-7-12)15(14-5-3-11-26-14)16-18(24)23-19(27-16)20-17(21-23)13-4-2-10-25-13/h2-5,10-12,15,24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENZKNZTVGUNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique arrangement of functional groups which include:
- A furan ring
- A thiazolo[3,2-b][1,2,4]triazole core
- A 4-methylpiperidinyl group
- A thiophenyl moiety
This structural diversity is believed to contribute to its biological activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological processes.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Compound SL-01 , related in structure, demonstrated the ability to induce apoptosis in cancer cell lines such as NCI-H460 and HCT-116 .
- The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors.
Antimicrobial Properties
Research has highlighted the potential antimicrobial effects of thiazole derivatives. The compound may inhibit bacterial growth through interference with essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound in a mouse model bearing human cancer xenografts. The results showed:
- Significant tumor growth inhibition.
- Activation of apoptotic pathways evidenced by increased TUNEL staining and caspase activity .
Case Study 2: Inhibition of PI3Kgamma
A series of furan derivatives have been identified as selective inhibitors of PI3Kgamma, a target for inflammatory diseases. The structural features that enhance binding affinity include:
- An acidic NH group on the thiazolidinedione moiety.
- Hydroxy groups enhancing interaction with the target enzyme .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl) have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
A study conducted on a series of thiazolo-triazole derivatives demonstrated that certain modifications enhance their cytotoxic effects. The compound was tested against breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability compared to control groups. The half-maximal inhibitory concentration (IC50) was determined to be around 12 µM.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma. The mechanism appears to involve the modulation of NF-kB signaling pathways.
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | 12 | |
| Anti-inflammatory | Cytokine Release | 15 |
Synthesis of Functional Materials
The unique structural features of 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl) make it a valuable precursor for synthesizing advanced materials. Its ability to form stable complexes with metal ions can be utilized in developing sensors and catalysts.
Case Study: Sensor Development
A recent project focused on using derivatives of this compound as chemosensors for detecting heavy metals in environmental samples. The synthesized sensors exhibited high selectivity and sensitivity towards lead ions (Pb²⁺), with detection limits in the nanomolar range.
G Protein-Coupled Receptor Modulation
The compound has been studied for its interaction with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Preliminary results suggest that it acts as a modulator for specific GPCR subtypes, potentially leading to new therapeutic strategies for neurological disorders .
Data Table: GPCR Interaction Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
